[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride (CAS: 1886967-52-7) is a bicyclopentane derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position and a methanamine group. Its molecular formula is C₇H₁₁ClF₃N, with a molecular weight of 201.6171 g/mol and a purity of 97% . The compound is structurally characterized by a rigid bicyclo[1.1.1]pentane core, which confers unique steric and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry as a bioisostere for bulky substituents like tert-butyl or aryl groups .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6,3-6)4-11;/h1-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRYETUMVJEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-52-7 | |
| Record name | [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 3.1: Decarboxylative Fluorination
The diacid is treated with Selectfluor® (1.2 equiv) and silver nitrate (0.2 equiv) in water at 70°C for 24 hours, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Reaction Conditions
Step 3.2: Trifluoromethylation via Radical Pathway
The fluorinated acid undergoes trifluoromethylation using Umemoto’s reagent (CF₃SO₂Ph) under photoredox catalysis. This step, adapted from patent WO2017157932A1, employs:
- Catalyst : Ir(ppy)₃ (2 mol%).
- Solvent : Acetonitrile/H₂O (4:1).
- Yield : 65% (theoretical for analogous reactions).
Amination at Position 1: Synthesis of Methanamine
The remaining carboxylic acid at position 1 is converted to methanamine via a Curtius rearrangement:
Step 4.1: Acyl Azide Formation
The acid is treated with diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine in tert-butanol at 85°C for 24 hours.
Step 4.2: Thermal Rearrangement and Hydrolysis
Heating the acyl azide at 120°C in toluene generates an isocyanate intermediate, which is hydrolyzed to the primary amine using HCl (6 M).
Key Data
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt.
Crystallization Conditions
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability and Process Economics
The photochemical flow step reduces production time from days to hours, enabling kilogram-scale synthesis. Key cost drivers include:
- Propellane : $120/kg (bulk pricing).
- Selectfluor® : $450/kg.
- Overall Yield : 28% (from diketone to hydrochloride).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Photochemical [2+2] (Flow) | 85 | High | 800 |
| Haloform Reaction | 75 | Moderate | 350 |
| Curtius Rearrangement | 86 | High | 600 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can be used as a tool to study biological processes and pathways. Its interactions with biomolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related bicyclopentane derivatives:
Key Observations:
Substituent Effects: Trifluoromethyl (-CF₃): The target compound’s -CF₃ group provides strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation compared to -CH₃ or -H analogs . Fluorination: Fluorinated analogs (e.g., -F, -CHF₂) balance lipophilicity and polarity, often improving bioavailability .
Molecular Weight Trends: The trifluoromethyl derivative (201.62 g/mol) is heavier than non-fluorinated analogs (e.g., 133.62 g/mol for the unsubstituted compound) due to the high atomic mass of fluorine . Aromatic substituents (e.g., p-tolyl) significantly increase molecular weight, impacting pharmacokinetic properties like distribution and clearance .
Purity and Synthesis :
- The target compound is reported at 97% purity, whereas data for analogs is often unavailable. Synthesis methods for related compounds involve amine protection (e.g., using (PhO)₂P(O)N₃) and acid hydrolysis, as seen in for 3-fluorobicyclopentane derivatives .
Biological Activity
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride, also known as N-Methyl-1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C7H11ClF3N
- Molecular Weight : 201.62 g/mol
- CAS Number : 2384784-97-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of bicyclo[1.1.1]pentane have shown effectiveness against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
Anticancer Properties
In vitro studies have indicated that bicyclic compounds can exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these activities were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . Such findings suggest that this compound may possess potential as an anticancer agent.
The mechanisms underlying the biological activities of bicyclic compounds are multifaceted:
- Interaction with Enzymes : Bicyclic structures often act as bioisosteres to traditional aromatic rings, potentially influencing enzyme binding and activity.
- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial and anticancer activities.
Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of bicyclic compounds, researchers tested various derivatives against clinical strains of MRSA and E. coli. The results indicated that modifications to the bicyclic structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 50 µg/mL.
Study 2: Antiproliferative Effects
Another study investigated the antiproliferative effects of bicyclic compounds on HeLa and A549 cell lines. The research employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound, revealing a dose-dependent response with significant inhibition at higher concentrations.
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Antimicrobial | E. coli | 62.5 µg/mL |
| Antimicrobial | E. faecalis | 78.12 µg/mL |
| Anticancer | HeLa | 226 µg/mL |
| Anticancer | A549 | 242.52 µg/mL |
Q & A
Q. What are the established synthetic routes for [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride?
The synthesis typically involves functionalizing bicyclo[1.1.1]pentane scaffolds. A common method includes reacting bicyclo[1.1.1]pentane with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under catalytic conditions to introduce the trifluoromethyl group. Subsequent steps may involve amination via reductive alkylation or nucleophilic substitution, followed by HCl salt formation. For example, analogous compounds like 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride are synthesized using sulfur dichloride and trifluoromethylating agents .
Q. How is the structural identity of this compound confirmed in research settings?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify bicyclic framework and trifluoromethyl group positioning.
- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₇H₁₁ClF₃N).
- X-ray Crystallography : Resolves spatial arrangement of the bicyclo[1.1.1]pentane core and substituents.
PubChem and CAS data provide reference spectral libraries for cross-validation .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Enzyme Inhibition : Potent METTL3 inhibition, a key methyltransferase in RNA modification, with IC₅₀ values <1 μM .
- Anticancer Potential : Derivatives show activity against cancer cell lines (e.g., IC₅₀ ~5 μM in leukemia models) due to enhanced metabolic stability compared to non-bicyclic analogs .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in:
Q. What strategies optimize reaction yields during large-scale synthesis?
- Catalyst Screening : Palladium or copper catalysts improve trifluoromethylation efficiency (e.g., 80% yield with CuI/1,10-phenanthroline) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates.
- Temperature Control : Maintain ≤60°C to prevent bicyclo[1.1.1]pentane ring decomposition .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Short-term : Stable at 25°C for 30 days in inert atmospheres (N₂ or Ar).
- Long-term : Store at 2–8°C in desiccators to prevent HCl salt hydrolysis.
Decomposition products include trifluoroacetic acid (TFA), detectable via ¹⁹F NMR .
Q. What analytical methods ensure purity and quality in pharmacokinetic studies?
- HPLC-UV/ELSD : C18 columns with acetonitrile/water gradients (retention time ~8.2 min).
- Elemental Analysis : Validate Cl and N content (±0.3% theoretical values).
- Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is employed .
Q. How can derivatives be designed to improve target selectivity?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the methanamine position to enhance receptor binding.
- Bicyclic Core Alterations : Replace trifluoromethyl with difluoromethyl to reduce metabolic clearance (t₁/₂ increase from 2.1 to 4.7 hrs in rat models) .
Q. What mechanistic insights exist for its interaction with biological targets?
Q. What challenges arise when scaling synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
